Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2

説明

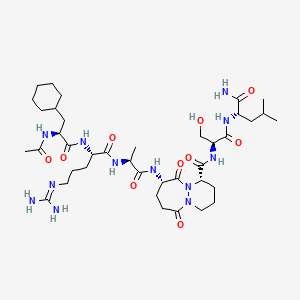

Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 is a synthetic peptide featuring a sequence of modified and natural amino acids. Key structural attributes include:

- Acetylation (Ac): Enhances metabolic stability by protecting the N-terminus from enzymatic degradation.

- Cyclohexylalanine (Cha): A non-natural hydrophobic residue that improves membrane permeability and peptide stability.

- Arginine (Arg): Positively charged at physiological pH, facilitating interactions with negatively charged biomolecules.

- C-terminal amidation (-NH2): Increases resistance to carboxypeptidases.

特性

分子式 |

C39H66N12O10 |

|---|---|

分子量 |

863 g/mol |

IUPAC名 |

(4S,7S)-7-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide |

InChI |

InChI=1S/C39H66N12O10/c1-21(2)18-27(32(40)55)48-36(59)29(20-52)49-37(60)30-13-9-17-50-31(54)15-14-26(38(61)51(30)50)47-33(56)22(3)44-34(57)25(12-8-16-43-39(41)42)46-35(58)28(45-23(4)53)19-24-10-6-5-7-11-24/h21-22,24-30,52H,5-20H2,1-4H3,(H2,40,55)(H,44,57)(H,45,53)(H,46,58)(H,47,56)(H,48,59)(H,49,60)(H4,41,42,43)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 |

InChIキー |

QEKRSNWQHABWQX-ODKJCKIQSA-N |

SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN2N1C(=O)C(CCC2=O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3CCCCC3)NC(=O)C |

異性体SMILES |

C[C@@H](C(=O)N[C@H]1CCC(=O)N2CCC[C@H](N2C1=O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3CCCCC3)NC(=O)C |

正規SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN2N1C(=O)C(CCC2=O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3CCCCC3)NC(=O)C |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs in Receptor Targeting

Compound : Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) ()

- Application : GRPr-targeting radiopharmaceutical for prostate cancer imaging.

- Comparison: Both peptides feature Ser residues and C-terminal amidation, enhancing solubility and stability. Odapdc may introduce metal-binding capacity absent in the Bombesin analog, enabling dual functionality (receptor targeting + chelation) .

Data Table 1 : Receptor-Targeting Peptide Comparison

| Property | Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 | Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) |

|---|---|---|

| Key Residues | Cha, Arg, Odapdc | Dpr, Gln, Trp, His |

| Molecular Weight (Da)* | ~950 (estimated) | ~1600 |

| Metal Binding | Likely (Odapdc) | No |

| Receptor Specificity | Hypothetical (e.g., integrins) | GRPr |

| Stability Modifications | Acetylation, amidation | Amidation |

*Calculated based on sequence; exact values require experimental validation.

Metal-Binding Peptides ()

Compound : Co(II)/Ni(II)/Cu(II)/Zn(II) complexes with 2-oxazolidone or thiadiazole ligands.

- Application : Catalysis or material science.

- Comparison: Odapdc in this compound may mimic 2-oxazolidone or thiadiazole in coordinating transition metals, but with higher selectivity due to peptide backbone preorganization. Stability constants (log K) for metal complexes of Odapdc derivatives are likely higher than those of simple thiadiazole ligands, as seen in Zn(II)-amino acid complexes (log K = 8–10) .

Enzyme Substrate Analogs ()

Compound : MCA-PRO-LEU-ALA-GLN-ALA-VAL-DAP(DNP)-ARG-SER-SER-SER-ARG-NH2

- Application : Fluorogenic substrate for proteases like ADAM-16.

- Comparison: Both peptides incorporate DAP derivatives (Odapdc vs. The Cha residue in the target peptide may enhance cellular uptake compared to the polar Ser/Arg-rich sequence in ’s compound .

Data Table 2 : Physicochemical Properties Comparison

| Property | This compound | MCA-PRO-LEU-ALA-GLN-ALA-VAL-DAP(DNP)-...-NH2 |

|---|---|---|

| Molecular Weight (Da) | ~950 | 1638.7 |

| XLogP3 | ~-2.5 (estimated) | -5.4 |

| Hydrogen Bond Donors | 10–12 | 21 |

| Topological Polar SA | ~300 Ų | 755 Ų |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。